
1-(3-溴-5-氯吡啶-2-基)-2,2,2-三氟乙酮
描述
The compound “1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone” is an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a bromine atom and at the 5th position with a chlorine atom. The 2nd position of the pyridine ring is connected to a trifluoroethanone group, which is a two-carbon chain with a ketone functional group and three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The presence of electronegative atoms such as nitrogen, fluorine, and the oxygen in the ketone group, as well as the halogens bromine and chlorine, suggests that this compound could have several polar bonds. This could result in a dipole moment for the molecule, making it polar. The exact geometry and conformation would depend on the specific arrangement of these atoms and groups in the three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens and the trifluoroethanone group. The halogens might undergo substitution reactions, while the carbonyl group in the trifluoroethanone could be involved in addition reactions or could act as a nucleophile or electrophile, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens and the trifluoroethanone group could make the compound relatively dense and could increase its boiling and melting points compared to similar-sized organic molecules. The compound is likely to be soluble in polar solvents due to the presence of several polar bonds .科学研究应用
合成方法
格氏试剂反应变体:Takagi等人(1992年)探索了与卤仿和酮发生不寻常的格氏反应,导致与1-(3-溴-5-氯吡啶-2-基)-2,2,2-三氟乙酮结构相关的化合物。该方法提出了类似氟化合物的替代合成途径 (Takagi et al., 1992)。
钯催化胺化:Ji等人(2003年)展示了使用钯-Xantphos复合物高效胺化多卤吡啶,包括5-溴-2-氯吡啶。这种技术可以用于合成相关结构 (Ji et al., 2003)。
氟化合物合成:Dmowski(2011年)回顾了与1-(3-溴-5-氯吡啶-2-基)-2,2,2-三氟乙酮密切相关的1-溴-1-氯-2,2,2-三氟乙烷的合成应用。这篇评论提供了有关合成含氟化合物的方法的见解,这些方法可能适用 (Dmowski, 2011)。
化学结构和生物活性
晶体结构和抗病毒活性:Li等人(2015年)研究了一种与1-(3-溴-5-氯吡啶-2-基)-2,2,2-三氟乙酮结构相似的化合物,重点关注其晶体结构和生物活性。关于杀真菌和抗病毒活性的发现为相关化合物提供了见解 (Li et al., 2015)。
诱导凋亡在癌症治疗中的应用:Zhang等人(2005年)确定了一种结构类似于1-(3-溴-5-氯吡啶-2-基)-2,2,2-三氟乙酮的化合物作为一种具有潜在抗癌应用的凋亡诱导剂。这为相关化合物提供了一个可能的研究途径 (Zhang et al., 2005)。
抗菌和抗真菌性能:Sujatha等人(2019年)合成了相关化合物的衍生物,研究它们的抗菌和抗真菌活性。这项研究表明在开发抗微生物药物方面存在潜在应用 (Sujatha et al., 2019)。
作用机制
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and the other reactants present .
未来方向
The study and application of halogenated organic compounds is a vast field with many potential future directions. These compounds are often used in medicinal chemistry, materials science, and synthetic chemistry. The specific future directions for this compound would depend on its reactivity, stability, and the potential applications identified by researchers .
属性
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWZZEMQPVRVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)

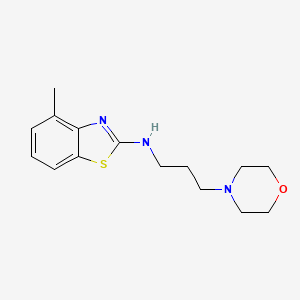
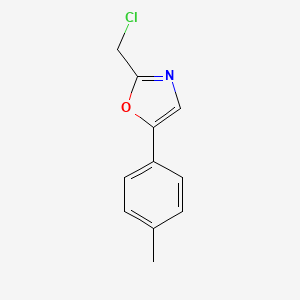
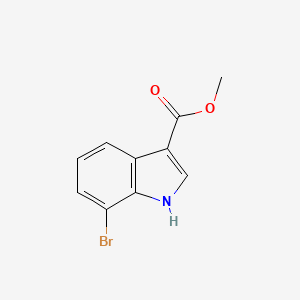
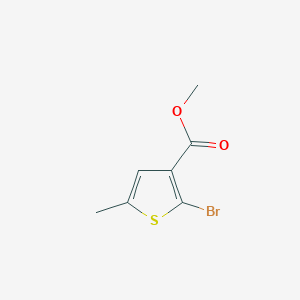
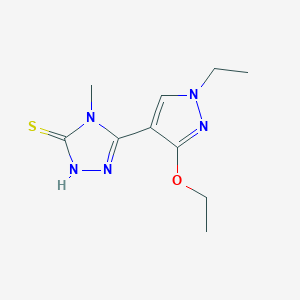

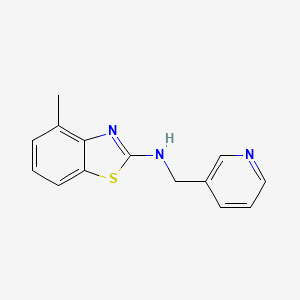
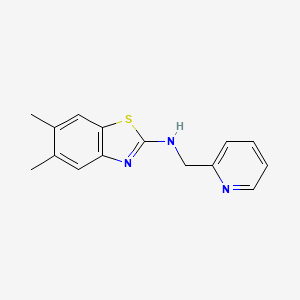

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
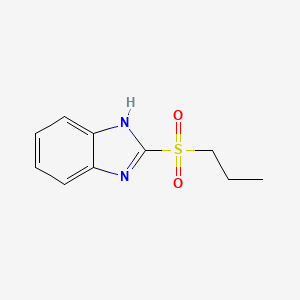
![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)